molecular formula C14H14N2O2S B5707049 N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide

N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide

Cat. No. B5707049
M. Wt: 274.34 g/mol
InChI Key: YCIQCPCHXYQLFB-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide, also known as MBMTH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical properties. It belongs to the class of hydrazide derivatives and has been synthesized through various methods. The compound has shown promising results in preclinical studies, and its mechanism of action, biochemical, and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, it has been found to increase the levels of anti-inflammatory cytokines such as IL-10. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. In addition, it has shown promising results in preclinical studies, indicating its potential for further research. However, there are also limitations to using N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. In addition, its bioavailability and toxicity need to be further studied.

Future Directions

There are several future directions for the research of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide. One direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its effects on various signaling pathways and its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to determine its bioavailability and toxicity in vivo.

Synthesis Methods

N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide can be synthesized through various methods. One of the most common methods is the reaction of 5-methyl-2-thiophenecarbohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide as a yellow solid. Other methods involve the use of different catalysts and solvents.

Scientific Research Applications

N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In preclinical studies, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown significant inhibition of tumor growth and has been found to induce apoptosis in cancer cells. It has also exhibited anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have antibacterial and antifungal properties.

properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-3-8-13(19-10)14(17)16-15-9-11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIQCPCHXYQLFB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NN=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)N/N=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-methoxyphenyl)methylidene]-5-methylthiophene-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.